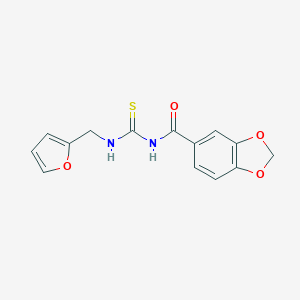![molecular formula C19H21N3O4S2 B278421 2-({[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B278421.png)
2-({[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been found to possess a number of unique biochemical and physiological effects, making it an interesting target for further research. In
Mecanismo De Acción
The mechanism of action of 2-({[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes, such as topoisomerase II and xanthine oxidase. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
2-({[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a number of unique biochemical and physiological effects. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, as well as reduce inflammation and inhibit the growth of bacteria and fungi. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-({[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a useful tool for studying cancer biology. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi, which may be useful for studying microbial biology. One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell lines at high concentrations, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 2-({[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of research could focus on further exploring the anti-cancer potential of this compound, including its ability to induce apoptosis in cancer cells. Additionally, further research could explore the potential of this compound as an anti-inflammatory agent and its ability to inhibit the growth of bacteria and fungi. Finally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis method for 2-({[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps. The first step involves the reaction of 2,6-dimethoxybenzoyl chloride with thiourea to form 2,6-dimethoxy-N-(thiocarbamoyl)benzamide. This compound is then reacted with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
2-({[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential therapeutic applications in a number of different fields. One area of research has focused on its potential as an anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and fungi.
Propiedades
Fórmula molecular |
C19H21N3O4S2 |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
2-[(2,6-dimethoxybenzoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H21N3O4S2/c1-25-11-7-5-8-12(26-2)15(11)17(24)21-19(27)22-18-14(16(20)23)10-6-3-4-9-13(10)28-18/h5,7-8H,3-4,6,9H2,1-2H3,(H2,20,23)(H2,21,22,24,27) |
Clave InChI |
MCZZPDWMRAFHPU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C(=O)N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-propoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B278340.png)
![3,6-dichloro-N-[4-(isobutyrylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278342.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B278345.png)
![4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B278348.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B278350.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278351.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B278356.png)
![N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278357.png)
![N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278358.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278361.png)

![N-(4-{[(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B278363.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B278365.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide](/img/structure/B278367.png)